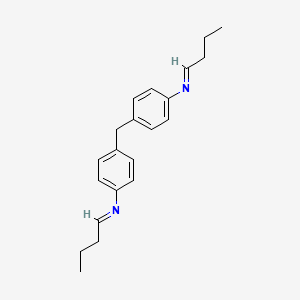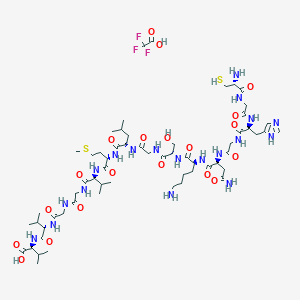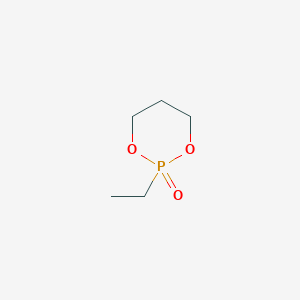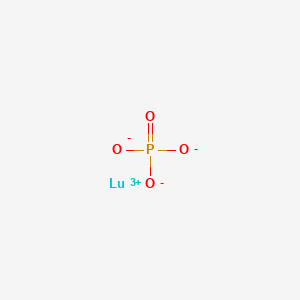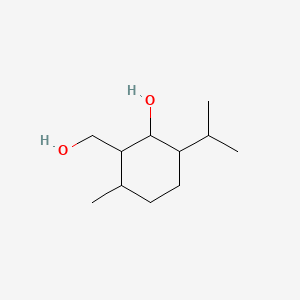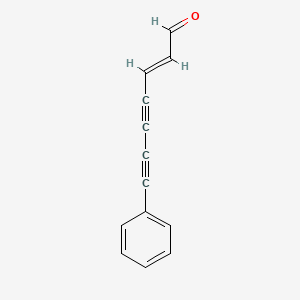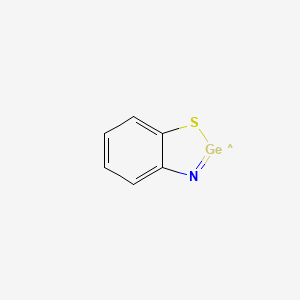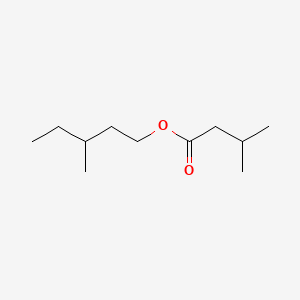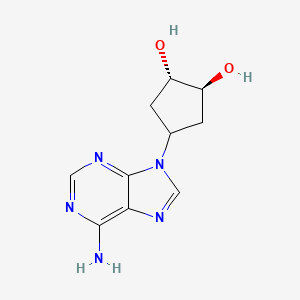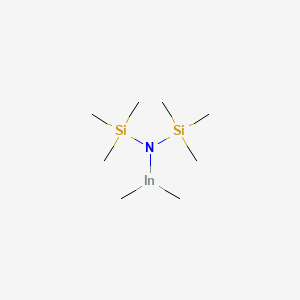
(Bis(trimethylsilyl)amine)dimethylindium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(trimethylsilyl)amine)dimethylindium is an organometallic compound with the molecular formula C8H24InNSi2. It is a derivative of indium and is characterized by the presence of two trimethylsilyl groups attached to an amine ligand, along with two methyl groups bonded to the indium atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(trimethylsilyl)amine)dimethylindium typically involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine, which is then reacted with dimethylindium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures the purity and yield of the compound. Solvents such as tetrahydrofuran or toluene are commonly used to dissolve the reactants and facilitate the reaction .
化学反応の分析
Types of Reactions
(Bis(trimethylsilyl)amine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The trimethylsilyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of indium complexes with different ligands .
科学的研究の応用
Chemistry
In chemistry, (Bis(trimethylsilyl)amine)dimethylindium is used as a precursor for the synthesis of other indium-containing compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in imaging and diagnostic tools due to the unique properties of indium .
Industry
In the industrial sector, this compound is used in the production of thin films and coatings through chemical vapor deposition techniques. These films have applications in electronics and materials science .
作用機序
The mechanism by which (Bis(trimethylsilyl)amine)dimethylindium exerts its effects involves the interaction of the indium center with various substrates. The trimethylsilyl groups provide steric protection, allowing the indium atom to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: A related compound with similar structural features but without the indium center.
Dimethylindium chloride: Another indium-containing compound used in similar applications.
Uniqueness
(Bis(trimethylsilyl)amine)dimethylindium is unique due to the combination of trimethylsilyl groups and the indium center, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and materials science .
特性
CAS番号 |
94265-92-6 |
|---|---|
分子式 |
C8H24InNSi2 |
分子量 |
305.27 g/mol |
IUPAC名 |
[[dimethylindiganyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1 |
InChIキー |
MBBMQRREOFACJV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)[In](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


